molecular formula C6H6F3N3 B580293 5-Hydrazinyl-2-(trifluoromethyl)pyridine CAS No. 1035173-53-5

5-Hydrazinyl-2-(trifluoromethyl)pyridine

Cat. No. B580293
Key on ui cas rn: 1035173-53-5
M. Wt: 177.13
InChI Key: KLLXIDZXMUALHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08334317B2

Procedure details

1-(6-(Trifluoromethyl)pyridin-3-yl)hydrazine was prepared as follows: A 250-mL round bottomed flask containing a solution of 6-(trifluoromethyl)pyridin-3-amine (5.76 g, 35.5 mmol) in 50 mL of 4 N HCl was cooled to 0° C. in an ice bath and a solution of sodium nitrite (2.57 g, 37.3 mmol) in 5 mL of water was added dropwise. The reaction mixture was stirred at 0° C. for 30 min and added to a solution of tin(II) chloride dihydrate (16.8 g, 74.6 mmol) in 60 mL of 4 N HCl at 80° C. The reaction mixture was stirred at 80° C. for 3 h, cooled to room temperature, and made basic by the addition of 10 N NaOH. The aqueous phase was extracted with EtOAc (4×). The combined organic extracts were concentrated and the crude material was absorbed onto silica gel. Purification by flash column chromatography on silica gel (10% to 100% EtOAc in hexanes) gave 1-(6-(trifluoromethyl)pyridin-3-yl)hydrazine.
Quantity
5.76 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
16.8 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[N:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[N:12]([O-])=O.[Na+].O.O.[Sn](Cl)Cl.[OH-].[Na+]>Cl.O>[F:11][C:2]([F:1])([F:10])[C:3]1[N:8]=[CH:7][C:6]([NH:9][NH2:12])=[CH:5][CH:4]=1 |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
5.76 g
Type
reactant
Smiles
FC(C1=CC=C(C=N1)N)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
2.57 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
16.8 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1-(6-(Trifluoromethyl)pyridin-3-yl)hydrazine was prepared
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 80° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (4×)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts were concentrated
CUSTOM
Type
CUSTOM
Details
the crude material was absorbed onto silica gel
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel (10% to 100% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C1=CC=C(C=N1)NN)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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